m-Cresol

Description

Historical Perspectives on m-Cresol Research

Early research on this compound, alongside its isomers, likely focused on its identification, physical and chemical properties, and its presence in complex mixtures such as coal tar. Studies in the late 19th and early 20th centuries would have been foundational in understanding its basic characteristics and potential uses. For instance, early research explored its application in disinfectants and as a solvent. inchem.org Investigations into the separation of cresol (B1669610) isomers from sources like coal tar have also been a historical focus due to their industrial significance. acs.org The study of cresols' biological interactions and potential toxicity also has a history, with early safety assessments and evaluations of their effects. uzh.chepa.govepa.gov

Significance and Research Gaps in this compound Studies

This compound holds significance as a key intermediate in the synthesis of various chemicals and materials. Its presence in industrial wastewater poses environmental concerns, making its removal and treatment a significant research area. researchgate.net While traditional chemical synthesis from fossil resources has been the primary production method, there is growing interest in biotechnological approaches for de novo production from renewable resources like sugar. researchgate.netoup.com

Despite its long history of use and study, research gaps remain. For instance, while studies have investigated the separation of this compound from mixtures like coal tar, the optimization and efficiency of environmentally benign separation methods, such as using ionic liquids, continue to be explored. acs.org In the context of its biotechnological production, overcoming the toxicity of this compound to the host organisms, such as Saccharomyces cerevisiae, represents a significant challenge and an active area of research to achieve higher production titers. researchgate.netoup.com Furthermore, a comprehensive understanding of the long-term stability and behavior of this compound in various environmental matrices and under different conditions may still have areas requiring further investigation.

Current Trends and Future Directions in this compound Investigations

Current research trends in this compound investigations are diverse, reflecting its varied applications and associated challenges. One prominent trend is the development of efficient and environmentally friendly methods for its removal from wastewater, including chemical adsorption, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation. researchgate.net Research is focused on improving the efficiency, cost-effectiveness, and process optimization of these methods, as well as developing more effective catalysts. researchgate.net

Another significant trend is the exploration of biotechnological routes for this compound production. This involves metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, to synthesize this compound from simple carbon sources using heterologous pathways involving enzymes like polyketide synthases and decarboxylases. researchgate.netoup.com Future directions in this area aim to enhance production yields by addressing issues like product toxicity through strategies such as in vivo glycosylation or methylation. oup.com

Furthermore, this compound's role in specific applications continues to be investigated. For example, studies explore the use of this compound derivatives, such as this compound purple, as pH indicators in various scientific measurements, including ocean acidification monitoring. frontiersin.orgmit.edu Research is ongoing to understand the properties and stability of these indicators for accurate and precise measurements over time. mit.edu The potential for polymerizing this compound using techniques like plasma exposure to create functional coatings with properties such as antimicrobial activity and adhesive strength is also an emerging area of research. researchgate.net

Future directions are likely to focus on integrating these research areas. This could involve combining biotechnological production with efficient separation techniques, developing novel materials incorporating this compound derivatives for advanced applications, and further exploring its environmental fate and remediation strategies. The application of artificial intelligence and advanced analytical techniques may also play a role in optimizing production processes, predicting environmental behavior, and designing new this compound-based materials. modares.ac.ir

Detailed research findings highlight the progress and challenges in these areas. For instance, studies on catalytic wet oxidation have shown high this compound conversion rates (up to 99%) under specific conditions, although catalyst performance and stability remain areas for improvement. researchgate.net In photocatalytic degradation using ZnO, factors like catalyst amount, this compound concentration, and pH significantly influence efficiency, with identified intermediates including 2-methyl-1,4-benzodiol and 2-methyl-para-benzoquinone. researchgate.net Research into using ionic liquids for separating this compound from coal tar model oil has demonstrated high separation efficiencies (up to 97.8%) at optimal temperatures, attributing the effectiveness to strong hydrogen bond interactions between the ionic liquid anions and this compound. acs.org Biotechnological efforts have achieved de novo this compound production in yeast, with strategies like glycosylation and methylation showing promise in mitigating toxicity and increasing product titers. oup.com

Data Tables

Table 1: Examples of this compound Removal Efficiency by Different Methods

| Method | Conditions | This compound Conversion/Removal Efficiency | Source |

| Catalytic Wet Oxidation | 60°C, 400 rpm, 2.5 g/L catalyst, 0.5-2.5 h | Up to 99% | researchgate.net |

| Photocatalytic Degradation (ZnO) | pH 6, 0.15 g/L TiO₂/CMK-3, 100 mg/L this compound, 150 min | 62% (TOC removal) | researchgate.net |

| Ionic Liquid Extraction ([PA][FA]) | 298.15 K, mass ratio 0.2 (IL/oil), 30 min | 97.8% (Separation Efficiency) | acs.org |

Table 2: Biotechnological Production of this compound in Saccharomyces cerevisiae

| Strain/Strategy | Product (this compound or Derivative) | Titer Achieved | Source |

| Heterologous pathway (6-MSA decarboxylase) | This compound | Up to 589 mg/L | researchgate.net |

| Heterologous pathway + UGT72B27 expression | This compound as glucoside | Up to 533 mg/L | oup.com |

| Heterologous pathway + OOMT2 expression + dodecane (B42187) extraction | 3-Methylanisole (B1663972) | Up to 211 mg/L | oup.com |

| PGI1 deletion + Methylation/Glycosylation + Fructose/Glucose feeding | 3-Methylanisole/m-Cresol or this compound/m-Cresol glucoside | Up to 897 mg/L or 873 mg/L | oup.com |

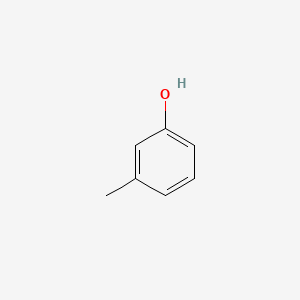

Structure

3D Structure

Properties

IUPAC Name |

3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-33-4, 3019-89-4 (hydrochloride salt) | |

| Record name | Phenol, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024200 | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.] | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2% | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid | |

CAS No. |

108-39-4 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO4Y809LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Derivatization Methodologies of M Cresol

Catalytic Synthesis Approaches for m-Cresol Production

Catalytic methods play a crucial role in the chemical synthesis of this compound and its derivatives, offering pathways to enhance reaction rates, selectivity, and yield.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis, involving catalysts in a different phase from the reactants, is favored for its environmental benefits and ease of separation from products compared to homogeneous catalysis. semanticscholar.orgcapes.gov.br Various solid catalysts have been explored for reactions involving this compound, such as alkylation and hydrodeoxygenation.

For instance, the alkylation of this compound with isopropyl alcohol to produce thymol (B1683141) and other alkylphenols has been studied using heterogeneous acid catalysts like strong acid resins under solvent-free conditions, sometimes enhanced by microwave irradiation. semanticscholar.orgresearchgate.net The selectivity and conversion in these reactions are influenced by parameters such as catalyst amount, reactant ratio, temperature, and reaction time. semanticscholar.org

Another application of heterogeneous catalysis is in the hydrodeoxygenation (HDO) of this compound to produce aromatics like toluene (B28343) and methylcyclohexane. figshare.comrsc.orgacs.orgresearchgate.net Bifunctional catalysts, such as Ni₂P supported on hierarchical ZSM-5 zeolite, have shown high selectivity (>97%) for the conversion of this compound to methylcyclohexane. researchgate.net Studies have also investigated Ni-confined catalysts within silicalite-1 crystals for the vapor-phase hydrodeoxygenation of this compound, achieving high performance and stability. figshare.com The porosity of the catalyst and the size and dispersion of metal nanoparticles significantly influence the shape selectivity and activity in these HDO reactions. figshare.comresearchgate.net

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis involves catalysts in the same phase as the reactants. While often offering high activity, a major drawback is the difficulty in separating the catalyst from the reaction mixture for recycling, which can hinder industrial application. google.com Despite this challenge, homogeneous catalytic systems have been investigated for this compound synthesis and related reactions. For example, a homogeneous catalytic system comprising nitrogen-containing organic ligands and palladium has been explored for the dehydrogenation of cyclohexanone (B45756) to phenol (B47542) under mild conditions, a reaction conceptually related to the synthesis of phenolic compounds like this compound. google.com

Novel Catalytic Systems for Enhanced Selectivity and Yield of this compound

Research continues to develop novel catalytic systems to improve the selectivity and yield of this compound synthesis and its derivatization. This includes designing catalysts with specific structural and chemical properties.

For the alkylation of this compound, novel mesoporous solid superacids and poly(alkylene sulfide)s have been developed as catalysts to achieve high regioselectivity in reactions with alkylating agents like tert-butanol (B103910) and cyclohexene. researchgate.netmdpi.com For example, certain poly(alkylene sulfide)s with longer spacer groups demonstrated high para-selectivity in the chlorination of this compound. mdpi.com

In hydrodeoxygenation, bimetallic catalysts like Pt–Mo have been investigated for enhanced activity through mechanisms like oxophilic metal-induced tautomerization. osti.gov Atomically dispersed metal catalysts, such as isolated Pt cations supported on TiO₂, are also being studied to understand the relationship between metal structure and catalytic reactivity in this compound HDO. acs.org These studies aim to design catalysts with improved performance by controlling the active site structure.

Biotechnological Production of this compound

Biotechnological approaches offer a potentially sustainable alternative to chemical synthesis for producing this compound from renewable resources. researchgate.netnih.gov

Microbial Cell Factories for this compound Biosynthesis

Microorganisms are being engineered as microbial cell factories to produce this compound through biosynthesis. researchgate.netresearchgate.net Certain fungal species, such as Penicillium and Aspergillus, can naturally produce this compound as an intermediate in the biosynthesis of compounds like patulin. nih.gov This natural capability has inspired efforts to engineer other microorganisms for this compound production.

Saccharomyces cerevisiae as a Production Host for this compound

Saccharomyces cerevisiae, a widely used industrial yeast, has been explored as a host for the de novo production of this compound from sugar. researchgate.netnih.govscientificbio.comnih.govresearchgate.net This involves introducing heterologous biosynthetic pathways into the yeast strain.

One approach involves introducing a pathway based on the decarboxylation of 6-methylsalicylic acid (6-MSA). nih.govnih.govresearchgate.net This pathway typically utilizes a 6-methylsalicylic acid synthase (MSAS) and a 6-methylsalicylic acid decarboxylase (PatG). nih.govnih.govresearchgate.net Studies have shown that expressing codon-optimized MSAS from Penicillium patulum and PatG from Aspergillus clavatus in S. cerevisiae can lead to the production of this compound. nih.govnih.govresearchgate.net Genomic integration of the relevant genes has been shown to strongly promote 6-MSA production, and simultaneous expression of PatG resulted in the conversion of 6-MSA to this compound, with titers reaching up to 589 mg/L. nih.govresearchgate.net

However, the toxicity of this compound to yeast cells appears to be a limiting factor for achieving higher production titers. scientificbio.comnih.govresearchgate.net Toxicity tests have demonstrated that this compound can inhibit the growth of S. cerevisiae even at relatively low concentrations, with significant growth reduction observed in the range of 450–600 mg/L and complete inhibition at 750 mg/L. scientificbio.com

Metabolic Engineering Strategies for this compound Overproduction

Metabolic engineering offers a promising route for the sustainable production of this compound from renewable resources, addressing the limitations of chemical synthesis from fossil sources. nih.govnih.gov Research has explored the use of microorganisms, such as Saccharomyces cerevisiae and Aspergillus nidulans, as microbial cell factories for this compound biosynthesis. nih.govnih.govresearchgate.netresearchgate.net

A key strategy involves introducing a heterologous pathway based on the decarboxylation of 6-methylsalicylic acid (6-MSA). nih.govfao.org This pathway typically utilizes a 6-methylsalicylic acid synthase (MSAS) enzyme to synthesize 6-MSA from precursors like acetyl-CoA and malonyl-CoA, followed by the action of a 6-methylsalicylic acid decarboxylase to convert 6-MSA to this compound. nih.gov

Studies in Saccharomyces cerevisiae have demonstrated the de novo production of this compound from sugar by introducing genes encoding MSAS and 6-MSA decarboxylase from other organisms. nih.govfao.org Overexpression of codon-optimized MSAS genes, along with activating enzymes like phosphopantetheinyl transferase, has led to increased production of 6-MSA, a precursor to this compound. fao.orgresearchgate.net Further genomic integration of these genes has shown a significant enhancement in 6-MSA titers. fao.orgresearchgate.net Simultaneous expression of 6-MSA decarboxylase has resulted in the conversion of 6-MSA to this compound. fao.orgresearchgate.net

Aspergillus nidulans has also been engineered for this compound overproduction. nih.govresearchgate.net By co-expressing the genes encoding 6-methyl salicylic (B10762653) acid synthase (patK) and 6-methyl salicylic acid decarboxylase (patG) from A. clavatus in a modified A. nidulans strain, gram-level titers of this compound have been achieved using starch as a carbon source. nih.govresearchgate.net Strategies such as promoter engineering and gene multiplication have been applied to fine-tune gene expression and increase this compound production. nih.gov Fed-batch fermentation has further improved titers. nih.gov A. nidulans has shown better tolerance to this compound compared to yeast, allowing for growth in liquid medium containing higher concentrations of the compound, suggesting its potential for industrial-scale bioproduction. nih.govresearchgate.netresearchgate.net

Research findings highlight the impact of metabolic engineering strategies on this compound production titers in microbial hosts:

| Host Organism | Genes Introduced/Modified | Key Strategies | This compound Titer (Shaking Flask) | This compound Titer (Fed-Batch) | Reference |

| Saccharomyces cerevisiae | MSAS, 6-MSA decarboxylase (heterologous) | Codon optimization, Genomic integration | Up to 589 mg/L | Not specified | fao.orgresearchgate.net |

| Aspergillus nidulans | patK (MSAS), patG (6-MSA decarboxylase) from A. clavatus | Promoter engineering, Gene multiplication | 1.29 g/L | 2.03 g/L | nih.govresearchgate.net |

| Aspergillus nidulans | patK, patG (in modified strain) | Utilizing starch as carbon source | Gram-level titer | Not specified | nih.govresearchgate.net |

Toxicity of this compound to the host organism can be a limiting factor for achieving higher production levels. fao.orgresearchgate.netscientificbio.comnih.gov Strategies to address this include in vivo detoxification methods such as glycosylation or methylation of this compound. nih.gov Converting this compound to less toxic derivatives like 3-methylanisole (B1663972) or this compound glucoside through the expression of specific enzymes (e.g., orcinol-O-methyltransferase or UDP-glycosyltransferase) has shown promise in improving product titers. nih.gov

Enzymatic Conversion Pathways to this compound

While metabolic engineering focuses on de novo synthesis, enzymatic conversion pathways can also play a role in this compound production or degradation. Microorganisms can metabolize aromatic compounds, and specific enzymes are involved in these processes.

In the context of anaerobic degradation, some bacteria can metabolize cresols. For instance, Desulfobacterium cetonicum has been shown to anaerobically degrade this compound. d-nb.info This process is initiated by the addition of the methyl group of this compound to fumarate (B1241708), forming 3-hydroxybenzylsuccinate. d-nb.infonih.gov This reaction is analogous to the anaerobic activation of toluene and m-xylene. d-nb.infonih.gov The resulting succinate (B1194679) derivative is then further processed through a pathway similar to beta-oxidation. nih.gov

Enzymes like toluene-o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 have been studied for their ability to oxidize toluene to various products, including cresols and methylcatechols. researchgate.net While primarily known for toluene oxidation, such enzymes highlight the enzymatic potential for modifying aromatic structures, which could be relevant to cresol (B1669610) metabolism or production strategies. researchgate.net

Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of a wide array of downstream products due to the reactivity of its hydroxyl group and aromatic ring. wikipedia.orglaboratoriumdiscounter.nl Derivatization strategies are employed to create specialty chemicals and compounds with enhanced bioactivity.

Synthesis of this compound-Based Specialty Chemicals

This compound is a crucial intermediate in the production of numerous specialty chemicals across various industries. wikipedia.orglaboratoriumdiscounter.nlgoogle.com Important applications include its use as a precursor for pesticides such as fenitrothion (B1672510) and fenthion. wikipedia.orglaboratoriumdiscounter.nl It is also a key starting material in the synthesis of synthetic vitamin E, specifically through methylation to yield 2,3,6-trimethylphenol. wikipedia.orglaboratoriumdiscounter.nl

Furthermore, this compound is utilized in the synthesis of antiseptics like amylmetacresol. wikipedia.orglaboratoriumdiscounter.nlgoogle.com The synthesis of amyl this compound (AMC) can involve the reaction of this compound with valeric acid or a derivative, followed by rearrangement of the resulting this compound valerate (B167501) and reduction of the intermediate valeryl this compound. google.com this compound is also employed as a solvent for certain polymers, such as polyaniline, where it can influence the polymer's conductivity. wikipedia.orglaboratoriumdiscounter.nl It is a starting point in the total synthesis of thymol and is used in the synthesis of dicresulene (B108943) and policresulen. wikipedia.orglaboratoriumdiscounter.nl Other applications include its use in the production of resins, plasticizers, dyes, and flavor compounds. google.comresearchgate.netresearchgate.net

Development of this compound Derivatives with Enhanced Bioactivity

The derivatization of this compound can lead to compounds with improved or novel biological activities. The inherent structure of this compound, with its hydroxyl group and methyl-substituted aromatic ring, provides a scaffold for designing bioactive molecules.

Research into this compound derivatives has explored their potential as antimicrobial agents and in other biological applications. For instance, 4-chloro-m-cresol (4-CmC) is a known activator of the ryanodine (B192298) receptor isoform 1 (RyR1), an intracellular Ca²⁺ release channel. nih.gov Structure-activity relationship studies on 4-CmC analogs have revealed that the presence of the hydroxyl group is required for RyR1 activation, and the substitution of hydrophobic groups at specific positions on the this compound core can enhance bioactivity. nih.gov Conversely, hydrophilic or charged groups at these positions tend to diminish bioactivity. nih.gov

Other this compound derivatives, such as those incorporating thiazolylamino groups, are being explored for potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, based on the known bioactivity of thiazole (B1198619) derivatives. ontosight.ai The formation of hydrochloride salts can also be used to enhance the solubility of these derivatives in aqueous solutions, which is beneficial for pharmaceutical formulations. ontosight.ai Research into compounds like 4,6-dibenzyl-m-cresol (B13835392) and its derivatives has also shown promise in areas such as antioxidant and antimicrobial activities. ontosight.ai

These studies highlight the potential for modifying the this compound structure to develop derivatives with tailored biological properties for various applications.

Environmental Fate and Remediation of M Cresol

Environmental Occurrence and Distribution of m-Cresol

This compound is detected in various environmental matrices, including air, water, and soil. Its distribution and persistence are influenced by its physical and chemical properties, as well as environmental conditions.

Atmospheric Presence and Transformation of this compound

This compound is present in the atmosphere, primarily from sources such as combustion processes and industrial emissions. In the air, cresols, including this compound, can break down relatively quickly through reactions with photochemically produced hydroxyl radicals. cdc.govnih.gov Studies have aimed to clarify the oxidation mechanisms of cresols with hydroxyl (OH) and nitrate (B79036) (NO3) radicals in the atmosphere. d-nb.info These reactions lead to the formation of various ring-retaining products. d-nb.info

Aquatic and Terrestrial Distribution of this compound

This compound can enter aquatic environments through industrial effluents and leaching from contaminated soil. nih.govresearchgate.net It is soluble in water, which facilitates its distribution in aquatic systems. researchgate.netoecd.org In water, this compound can be degraded by bacteria, although the rate can vary depending on factors like salinity and the presence of adapted microbial populations. cdc.govoup.com In marine environments, biodegradation by nonadapted populations may be slow, with dilution and mixing being more significant factors in determining its fate. oup.com

In soil, this compound's mobility ranges from slight to high, influenced by the soil's organic carbon content (Koc value). who.int It can evaporate slowly from soil surfaces but is also subject to degradation by bacteria. cdc.gov However, this compound may persist longer in deep groundwater or in environments with limited microbial activity or anaerobic conditions, such as some sediments and groundwater aquifers. cdc.govnih.gov

Sources of Environmental this compound Contamination

Environmental contamination by this compound stems from various sources, both natural and anthropogenic. Natural sources include its formation by small organisms in soil and water during the breakdown of organic materials. cdc.gov It is also a natural component in some foods. cdc.govcdc.gov

Anthropogenic sources are significant contributors to this compound release. These include emissions from the burning of wood, coal, and fossil fuels, as well as from its manufacture and use in various industrial processes. nih.govcdc.gov Industrial operations such as petrochemicals, textile, dying, varnish industries, phenolic resin manufacturing, and steel plants are sources of phenolic compounds, including cresols, in their effluents. scielo.org.za Inadequately treated industrial effluents and leachate from dumping sites and landfills are major sources of cresol (B1669610) invasion in the environment at high concentrations. researchgate.net Cresols are also present in car exhaust and cigarette smoke. cdc.govnih.gov

Data on the presence of cresol isomers at hazardous waste sites in the United States highlight their widespread distribution. As of reports, o-cresol (B1677501), this compound, p-cresol (B1678582), and mixed cresols have been identified at numerous current or former National Priorities List (NPL) sites. cdc.govcdc.gov

Table 1: Presence of Cresol Isomers at US NPL Sites

| Cresol Isomer | Number of Sites Identified (at least) |

| o-Cresol | 210 cdc.govcdc.gov |

| This compound | 22 cdc.govcdc.gov |

| p-Cresol | 310 cdc.govcdc.gov |

| Mixed Cresols | 70 cdc.govcdc.gov |

Degradation Pathways of this compound in Environmental Systems

The degradation of this compound in the environment occurs through various processes, including biodegradation, photolysis, and volatilization. researchgate.net Biodegradation is often a dominant mechanism, particularly in soil and water with active microbial communities. cdc.govresearchgate.net

Biodegradation of this compound

Biodegradation is a key process in the removal of this compound from environmental systems. Microorganisms in soil and water are capable of degrading this compound, utilizing it as a carbon and energy source. cdc.govscielo.org.za However, the presence of the methyl group in cresol molecules can inhibit biodegradation by some microorganisms. deswater.com

Aerobic biodegradation of this compound is a well-studied pathway, often leading to the complete mineralization of the compound into carbon dioxide and water. deswater.com Various bacterial strains have been identified that can degrade this compound under aerobic conditions.

One characterized aerobic degradation mechanism involves the conversion of this compound via catechol through the ortho-cleavage pathway. researchgate.net This pathway has been observed in aerobic granules in sequencing batch reactors used for this compound biodegradation. researchgate.net

Another proposed aerobic degradation pathway involves the initial transformation of this compound into methylhydroquinone, followed by oxidation to p-toluquinone. researchgate.net Under basic conditions, some this compound may first be changed into 4-methylpyrocatechol. researchgate.net These aromatic intermediates are then oxidized into smaller molecular acids and eventually mineralized. researchgate.net

Specific bacterial strains capable of aerobic this compound degradation have been isolated and studied. Lysinibacillus cresolivorans, isolated from aerobic sludge, is able to utilize this compound as its sole source of carbon and energy. scielo.org.za This bacterium exhibits optimal growth and degradation rates within a specific pH range (6.8-7.3) and temperature (35ºC). scielo.org.za The degradation rate by Lysinibacillus cresolivorans at different starting concentrations has been analyzed with zero-order kinetic characteristics. scielo.org.za

Table 2: Biodegradation Kinetics of this compound by Lysinibacillus cresolivorans

| Initial this compound Concentration (mg/ℓ⁻¹) | Maximum Average Biodegradation Rate (mg·(ℓ·h)⁻¹) |

| 224.2 | 18.682 scielo.org.za |

Research has also investigated the effect of initial this compound concentration on the biodegradation rate by Lysinibacillus cresolivorans. The average biodegradation rate increased with increasing initial concentration up to a point, after which it decreased due to substrate inhibition. scielo.org.za

Another study reported that Pseudomonas sp. CP4 can mineralize all three isomers of cresol, with degradation rates in the order of ortho- > para- > meta-cresol. scielo.org.za Lag periods were observed for all isomers, with the longest for this compound, potentially due to the inactivation of the meta-methyl group. scielo.org.za

Aerobic degradation using mixed microbial communities can be advantageous for complete assimilation of this compound, avoiding the formation of toxic by-products. deswater.com Indigenous mixed microbial cultures have shown the capability to utilize this compound as a sole carbon source. deswater.com Phenol-acclimated aerobic granules have also demonstrated the ability to remove this compound at relatively high concentrations. deswater.com

Studies on the biodegradation of this compound in constructed wetlands have suggested that biodegradation is a dominant removal mechanism, enhanced by the presence of plants and their root activity. researchgate.net

The efficiency of aerobic biodegradation can be influenced by factors such as microbial community composition, temperature, pH, and the presence of other substances. oup.comscielo.org.zadeswater.com For instance, glucose has been shown to accelerate the biodegradation rate of this compound by Lysinibacillus cresolivorans, particularly at high this compound concentrations. scielo.org.za

Table 3: Effect of Initial this compound Concentration on Degradation Time by Photosynthetic Bacteria (PSBr)

| Initial this compound Concentration (mg/L) | Complete Degradation Time (h) |

| 50 | 36 deswater.com |

| 100 | 60 deswater.com |

| 150 | 72 deswater.com |

| 200 | 84 deswater.com |

| 250 | 144 deswater.com |

Research on photosynthetic bacteria (PSBr) has shown their potential for degrading this compound in wastewater under aerobic conditions. deswater.com The maximum biodegradation rate for a 200 mg/L this compound solution by resting PSBr cells was reported as 98% under specific conditions. deswater.com The degradation capability of PSBr was reduced in the presence of certain metal ions like Mn²⁺ and Cu²⁺. deswater.com

The specific degradation rates by PSBr were fitted with the Haldane kinetic model, indicating substrate inhibition at higher concentrations. deswater.com

Table 4: Haldane Kinetic Model Parameters for this compound Degradation by PSBr

| Parameter | Value | Unit |

| rmax | 0.05 deswater.com | /h |

| Km | 254.15 deswater.com | mg/L |

| Ki | 112.18 deswater.com | mg/L |

These studies highlight the diverse microbial capabilities and the various factors influencing the aerobic biodegradation of this compound in different environmental settings.

Anaerobic Degradation Mechanisms of this compound

Anaerobic degradation of this compound occurs in the absence of oxygen and is carried out by various anaerobic bacteria, including sulfate-reducing and nitrate-reducing bacteria. These pathways differ significantly from aerobic mechanisms.

One proposed pathway for anaerobic this compound degradation involves the hydroxylation of the methyl group. This could lead to the formation of 3-hydroxybenzyl alcohol and further oxidation to 3-hydroxybenzoate. d-nb.info While this pathway has been discussed, experimental evidence specifically for this compound degradation via this route in pure cultures is less established compared to other anaerobic mechanisms. d-nb.infod-nb.info

A well-supported mechanism for anaerobic this compound degradation is the addition of fumarate (B1241708) to the methyl group. This reaction, analogous to the anaerobic degradation of toluene (B28343), leads to the formation of 3-hydroxybenzylsuccinate. d-nb.infod-nb.inforesearchgate.netasm.orguni-konstanz.de This initial step is catalyzed by a glycyl radical enzyme, similar to benzylsuccinate synthase involved in toluene degradation. asm.org 3-Hydroxybenzylsuccinate is then further degraded through processes involving CoA thioesterification and beta-oxidation, ultimately leading to intermediates like 3-hydroxybenzoyl-CoA. d-nb.inforesearchgate.netuni-konstanz.de

Here is a table illustrating the fumarate addition reaction:

| Reactant 1 | Reactant 2 | Enzyme (Type) | Product |

|---|---|---|---|

| This compound | Fumarate | Glycyl radical enzyme | 3-Hydroxybenzylsuccinate |

Sulfate-reducing bacteria play a crucial role in the anaerobic degradation of this compound in environments where sulfate (B86663) is available as an electron acceptor. Desulfobacterium cetonicum is a key example of a sulfate-reducing bacterium capable of completely oxidizing this compound. d-nb.inforesearchgate.netuni-konstanz.de Research with D. cetonicum has provided significant evidence for the fumarate addition pathway, with the accumulation of 3-hydroxybenzylsuccinate observed during growth on this compound. d-nb.inforesearchgate.netuni-konstanz.de Cell-free extracts of D. cetonicum have also demonstrated the activity of forming 3-hydroxybenzylsuccinate from this compound and fumarate under anoxic conditions. d-nb.inforesearchgate.netuni-konstanz.de

Here is a table highlighting the role of Desulfobacterium cetonicum:

| Bacterium | Electron Acceptor | Key Degradation Mechanism | Observed Intermediate |

|---|---|---|---|

| Desulfobacterium cetonicum | Sulfate | Fumarate addition | 3-Hydroxybenzylsuccinate |

Metabolites in Anaerobic this compound Degradation